molecular formula C15H18ClF3N4O2 B2670407 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2415452-87-6

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2670407
CAS No.: 2415452-87-6
M. Wt: 378.78
InChI Key: WXHZTINVQUFIMB-UHFFFAOYSA-N
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Description

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core, a piperidin-1-yl group, and a trifluoroethyl moiety

Properties

IUPAC Name

3-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClF3N4O2/c16-10-7-20-14(21-8-10)25-11-1-4-22(5-2-11)12-3-6-23(13(12)24)9-15(17,18)19/h7-8,11-12H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHZTINVQUFIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C3CCN(C3=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of a suitable precursor to form the pyrrolidin-2-one ring.

    Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Trifluoroethyl Moiety: This step involves the addition of the trifluoroethyl group using a suitable electrophile.

    Incorporation of the Chloropyrimidinyl Group:

Industrial production methods for this compound typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

    Coupling Reactions: These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds using catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist for G-protein-coupled receptors, leading to the stimulation of glucose-dependent insulin release and the promotion of incretin hormone secretion. These actions make it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

When compared to similar compounds, 3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

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